Nafenopin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

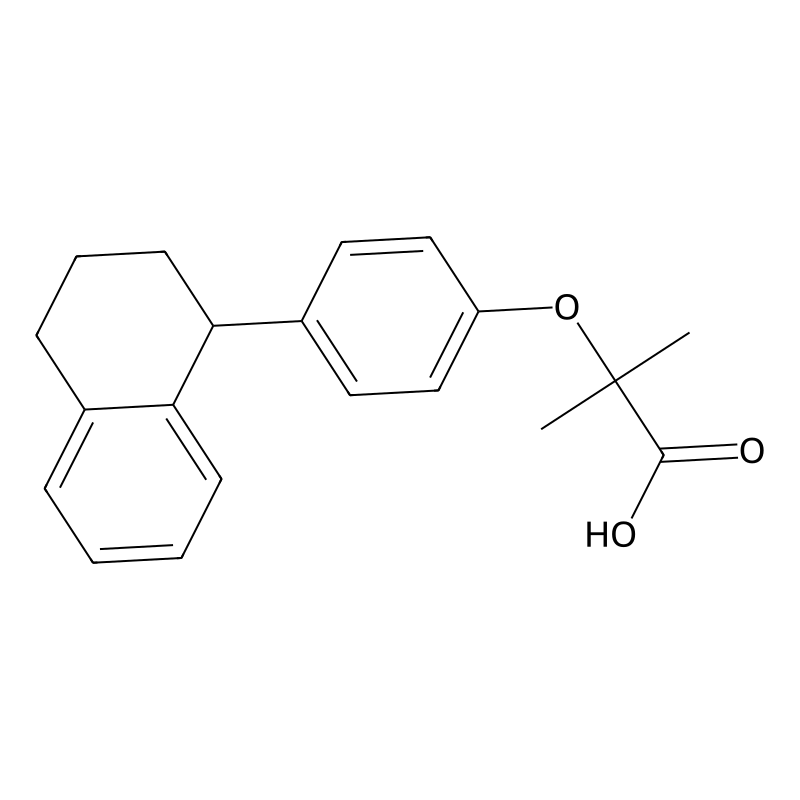

Nafenopin is an organic compound with the chemical formula C20H22O3, classified as an aryloxyisobutyrate derivative. It is characterized by its complex structure, which includes a carboxylic acid functional group and an aromatic ring system. The compound has garnered interest in pharmacology due to its potential hypolipidemic properties, which means it may help lower lipid levels in the blood, particularly triglycerides. Nafenopin is primarily studied for its effects on liver metabolism and its role in modulating lipid profiles.

Nafenopin's primary mechanism of action involves its activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα []. PPARs are transcription factors, meaning they regulate the expression of genes involved in various cellular processes, including fat metabolism. By activating PPARα, nafenopin can increase the breakdown of cholesterol and triglycerides in the liver, leading to lower blood lipid levels [].

However, this activation also leads to peroxisome proliferation, an increase in the number and size of peroxisomes, cellular organelles involved in breaking down various molecules. This unintended consequence is believed to be responsible for the increased risk of liver tumors observed with nafenopin use [].

Cholesterol Metabolism

Early research focused on Nafenopin's ability to lower blood cholesterol levels. It was believed to work by inhibiting cholesterol synthesis in the liver. Studies in animals and some human trials showed promise, but later large-scale trials found an increased risk of cholangiocarcinoma, a rare form of bile duct cancer []. Due to this safety risk, Nafenopin was never marketed as a cholesterol-lowering drug.

Other Areas of Research

Despite its withdrawal from development as a cholesterol treatment, Nafenopin continues to be studied for other potential applications. These include:

- Anti-cancer properties: Some studies have investigated Nafenopin's potential to slow or inhibit the growth of cancer cells. This research is still in the early stages.

- Anti-fibrotic effects: Nafenopin may have properties that help prevent fibrosis, a condition where normal tissue is replaced by scar tissue. This is being explored in relation to diseases like liver cirrhosis.

- Esterification: Reacting with alcohols to form esters.

- Hydrolysis: Breaking down into its constituent parts in the presence of water, especially under acidic or basic conditions.

- Reactions with Cyanides: As an insoluble carboxylic acid, Nafenopin can react with cyanide solutions, leading to the release of gaseous hydrogen cyanide, a toxic byproduct .

Nafenopin exhibits significant biological activity, particularly in the context of lipid metabolism. Research indicates that it can:

- Lower Triglyceride Levels: Nafenopin is effective in reducing plasma triglycerides by decreasing their synthesis in the liver .

- Protein Kinase C Activation: It has been shown to activate protein kinase C pathways, which are involved in various cellular processes including cell growth and differentiation .

- Hepatocyte Function: Studies have demonstrated that Nafenopin affects dye coupling in hepatocytes, indicating its impact on cell communication and metabolic functions .

The synthesis of Nafenopin typically involves several steps:

- Formation of the Carboxylic Acid: The initial step often includes the synthesis of a suitable aryloxyisobutyric acid precursor.

- Aromatic Substitution: This step involves introducing aromatic groups through electrophilic substitution reactions.

- Final Purification: The crude product undergoes purification processes such as recrystallization or chromatography to obtain pure Nafenopin.

Specific synthetic routes may vary depending on the desired purity and yield of the final product.

Nafenopin finds applications primarily in pharmacology due to its lipid-lowering properties. Its potential uses include:

- Hypolipidemic Agent: Used for managing hyperlipidemia and related metabolic disorders.

- Research Tool: Employed in studies investigating lipid metabolism and cellular signaling pathways.

Nafenopin has been involved in various interaction studies that explore its effects when combined with other substances:

- Aflatoxin Interaction: Research indicates that Nafenopin may interact with aflatoxins, affecting their toxicity and metabolic pathways .

- Lipid Metabolism Modulators: Studies have assessed how Nafenopin interacts with other hypolipidemic agents and their combined effects on lipid profiles .

These interactions are crucial for understanding the compound's safety profile and therapeutic potential.

Nafenopin shares structural and functional similarities with several other compounds known for their hypolipidemic effects. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Fenofibrate | C20H21O4 | A fibrate that activates peroxisome proliferator-activated receptors (PPARs) to lower triglycerides. |

| Clofibrate | C12H15ClO3 | Another fibrate that reduces triglyceride levels but has been associated with adverse effects. |

| Gemfibrozil | C22H30O5 | Inhibits lipolysis and decreases triglyceride production; also affects HDL cholesterol levels. |

Uniqueness of Nafenopin

Nafenopin's uniqueness lies in its specific mechanism of action involving protein kinase C pathways, which differentiates it from other hypolipidemic agents that primarily target PPARs or lipoprotein lipase activity. Additionally, its structural complexity allows for distinct interactions within biological systems.

Hepatic Metabolism: Role of Cytochrome P450 and Conjugation Reactions

The hepatic metabolism of nafenopin involves predominantly Phase II conjugation reactions, with glucuronidation representing the primary metabolic pathway [1] [6]. Unlike many xenobiotics that undergo extensive Phase I oxidative metabolism via cytochrome P450 enzymes, nafenopin metabolism is characterized by direct conjugation reactions that facilitate rapid hepatic clearance and biliary excretion [1].

Glucuronidation of nafenopin occurs through the action of uridine diphosphate glucuronosyltransferase enzymes, resulting in the formation of nafenopin glucuronide as the major metabolite [1]. This conjugation reaction significantly enhances the compound's hydrophilicity, facilitating its transport across hepatic membranes and subsequent biliary excretion [1]. The glucuronidation process appears to be highly efficient, with approximately 90% of biliary metabolites consisting of polar conjugates, primarily the glucuronide derivative [1].

While cytochrome P450 involvement in nafenopin metabolism appears limited based on the available literature, the compound does demonstrate capacity for oxidative biotransformation under specific conditions [7] [8]. Peroxisome proliferator compounds, including nafenopin, can modulate cytochrome P450 expression and activity, particularly affecting enzymes involved in fatty acid metabolism and xenobiotic clearance [8]. However, the primary metabolic pathway remains conjugation-dependent rather than oxidation-dependent.

The hepatic extraction ratio for nafenopin is characteristically high, as evidenced by the rapid and extensive biliary excretion of approximately 40% of an intravenous dose within one hour of administration [1]. This high extraction efficiency indicates that hepatic metabolism is primarily flow-limited rather than capacity-limited, suggesting robust enzymatic activity for nafenopin conjugation reactions [1].

Formation of Reactive Metabolites: Nafenopin-CoA Conjugate

The formation of nafenopin-coenzyme A (nafenopin-CoA) conjugates represents a critical pathway for the generation of reactive metabolites with significant toxicological implications [9] [10]. This bioactivation pathway involves the enzymatic conjugation of nafenopin with coenzyme A through fatty acid-CoA ligase activity, resulting in the formation of a highly reactive acyl-CoA thioester [9].

Human liver microsomal studies have demonstrated that nafenopin serves as a substrate for hepatic fatty acid-CoA ligases, leading to time-dependent formation of nafenopin-CoA conjugates [9]. The intrinsic metabolic clearance for nafenopin-CoA formation exhibits kinetic parameters of Vmax/Km 0.057±0.011 nmol/mg/min/μM, indicating moderate but physiologically relevant enzymatic activity [10]. This conjugation occurs in competition with endogenous fatty acid metabolism, potentially disrupting normal lipid homeostasis [9].

The nafenopin-CoA conjugate demonstrates significant reactivity toward cellular proteins, forming both thioester and amide linkages with hepatic proteins [9]. Protein adduct formation is directly proportional to nafenopin-CoA formation (r = 0.985, p < 0.05), establishing a clear relationship between metabolic activation and protein binding [9]. The covalent binding pattern shows preferential interaction with proteins greater than 100 kDa (76% of total adducts) and proteins in the 50-100 kDa range (24% of total adducts) [9].

Mechanistic studies reveal that nafenopin-CoA formation significantly inhibits endogenous protein palmitoylation, suggesting competitive interference with normal cellular acylation processes [9]. Conversely, palmitate can inhibit nafenopin-CoA formation by approximately 29%, demonstrating bidirectional competition between xenobiotic and endogenous substrates [9]. This metabolic interference may contribute to the hepatotoxic potential of nafenopin through disruption of essential protein modification processes.

Enterohepatic Recirculation and Biliary Excretion

Nafenopin undergoes extensive enterohepatic recirculation, representing a critical pharmacokinetic characteristic that prolongs systemic exposure and enhances biological activity [2]. Studies utilizing partial biliary fistulas in rats have demonstrated that both nafenopin and its metabolites participate in this recycling process, with multiple passages between the hepatic and intestinal compartments [2].

The biliary excretion of nafenopin and its metabolites occurs via ATP-dependent transport mechanisms located in the bile canalicular membranes [1]. Membrane vesicle studies have identified the primary transport system as an ATP-dependent export carrier that also transports leukotriene C4 and related amphiphilic anion conjugates [1]. This transporter demonstrates competitive inhibition, with leukotriene C4 and S-dinitrophenyl glutathione exhibiting IC50 values of 0.2 and 12 μM, respectively [1].

The efficiency of biliary excretion is dramatically reduced in mutant rats deficient in the canalicular transport system, with recovery of nafenopin-derived radioactivity decreasing from 40% to 4% of the injected dose [1]. These mutant animals accumulate nafenopin glucuronide in hepatic tissue but cannot efficiently transport it across the canalicular membrane, demonstrating the critical role of active transport in nafenopin elimination [1].

Enterohepatic recirculation contributes significantly to the sustained biological effects of nafenopin, including enhanced bile flow production and hepatomegaly [2]. The compound induces a doubling of bile production and a 50% increase in liver weight, effects that persist due to the continuous recycling of active metabolites [2]. The enhanced bile flow appears to result from both osmotic effects of nafenopin and its metabolites and structural changes in hepatic architecture induced by prolonged exposure [2].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Wahlang B, Falkner KC, Clair HB, Al-Eryani L, Prough RA, States JC, Coslo DM, Omiecinski CJ, Cave MC. Human receptor activation by aroclor 1260, a polychlorinated biphenyl mixture. Toxicol Sci. 2014 Aug 1;140(2):283-97. doi: 10.1093/toxsci/kfu083. Epub 2014 May 8. PubMed PMID: 24812009; PubMed Central PMCID: PMC4176050.

3: Mogilenko DA, Dizhe EB, Shavva VS, Lapikov IA, Orlov SV, Perevozchikov AP. Role of the nuclear receptors HNF4 alpha, PPAR alpha, and LXRs in the TNF alpha-mediated inhibition of human apolipoprotein A-I gene expression in HepG2 cells. Biochemistry. 2009 Dec 22;48(50):11950-60. doi: 10.1021/bi9015742. PubMed PMID: 19883121.

4: Alvergnas M, Richert L, Blanchard N, Abadie C, Heyd B, Mantion G, Gallemann D, Martin H. Regulation of CYP4A expression by bezafibrate in primary culture of rat and human hepatocytes: interspecies difference and influence of N-acetylcysteine. Toxicol In Vitro. 2009 Oct;23(7):1259-67. doi: 10.1016/j.tiv.2009.07.027. Epub 2009 Jul 30. PubMed PMID: 19647067.

5: Tamasi V, Miller KK, Ripp SL, Vila E, Geoghagen TE, Prough RA. Modulation of receptor phosphorylation contributes to activation of peroxisome proliferator activated receptor alpha by dehydroepiandrosterone and other peroxisome proliferators. Mol Pharmacol. 2008 Mar;73(3):968-76. Epub 2007 Dec 13. PubMed PMID: 18079279; PubMed Central PMCID: PMC2423814.

6: Kawano H, Nagata T, Narahara M, Kanazawa M, Miyake M. Triglyceride accumulation by peroxisome proliferators in rat hepatocytes. Biol Pharm Bull. 2007 Apr;30(4):627-32. PubMed PMID: 17409492.

7: Hadzimehmedović A, Balić A, Balić D. [Adolescents and knowledge of sexually transmitted diseases in Tuzla Canton]. Med Arh. 2006;60(5):304-7. Bosnian. PubMed PMID: 16944733.

8: Sallustio BC, Degraaf YC, Weekley JS, Burcham PC. Bioactivation of carboxylic acid compounds by UDP-Glucuronosyltransferases to DNA-damaging intermediates: role of glycoxidation and oxidative stress in genotoxicity. Chem Res Toxicol. 2006 May;19(5):683-91. PubMed PMID: 16696571.

9: Bursch W, Wastl U, Hufnagl K, Schulte-Hermann R. No increase of apoptosis in regressing mouse liver after withdrawal of growth stimuli or food restriction. Toxicol Sci. 2005 May;85(1):507-14. Epub 2005 Feb 23. PubMed PMID: 15728705.

10: Bursch W, Grasl-Kraupp B, Wastl U, Hufnagl K, Chabicovsky M, Taper H, Schulte-Hermann R. Role of apoptosis for mouse liver growth regulation and tumor promotion: comparative analysis of mice with high (C3H/He) and low (C57Bl/6J) cancer susceptibility. Toxicol Lett. 2004 Apr 1;149(1-3):25-35. Review. PubMed PMID: 15093245.

11: Gardner OS, Dewar BJ, Earp HS, Samet JM, Graves LM. Dependence of peroxisome proliferator-activated receptor ligand-induced mitogen-activated protein kinase signaling on epidermal growth factor receptor transactivation. J Biol Chem. 2003 Nov 21;278(47):46261-9. Epub 2003 Sep 9. PubMed PMID: 12966092.

12: Ripp SL, Falkner KC, Pendleton ML, Tamasi V, Prough RA. Regulation of CYP2C11 by dehydroepiandrosterone and peroxisome proliferators: identification of the negative regulatory region of the gene. Mol Pharmacol. 2003 Jul;64(1):113-22. PubMed PMID: 12815167.

13: Gu S, Ripp SL, Prough RA, Geoghegan TE. Dehydroepiandrosterone affects the expression of multiple genes in rat liver including 11 beta-hydroxysteroid dehydrogenase type 1: a cDNA array analysis. Mol Pharmacol. 2003 Mar;63(3):722-31. PubMed PMID: 12606783.

14: Coddou C, Loyola G, Boyer JL, Bronfman M, Huidobro-Toro JP. The hypolipidemic drug metabolites nafenopin-CoA and ciprofibroyl-CoA are competitive P2Y1 receptor antagonists. FEBS Lett. 2003 Feb 11;536(1-3):145-50. PubMed PMID: 12586354.

15: Roberts RA, Chevalier S, Hasmall SC, James NH, Cosulich SC, Macdonald N. PPAR alpha and the regulation of cell division and apoptosis. Toxicology. 2002 Dec 27;181-182:167-70. Review. PubMed PMID: 12505304.

16: Rossmanith W, Chabicovsky M, Grasl-Kraupp B, Peter B, Schausberger E, Schulte-Hermann R. Follistatin overexpression in rodent liver tumors: a possible mechanism to overcome activin growth control. Mol Carcinog. 2002 Sep;35(1):1-5. PubMed PMID: 12203361.

17: Hasmall S, Orphanides G, James N, Pennie W, Hedley K, Soames A, Kimber I, Roberts R. Downregulation of lactoferrin by PPARalpha ligands: role in perturbation of hepatocyte proliferation and apoptosis. Toxicol Sci. 2002 Aug;68(2):304-13. PubMed PMID: 12151626.

18: Kalderon B, Sheena V, Shachrur S, Hertz R, Bar-Tana J. Modulation by nutrients and drugs of liver acyl-CoAs analyzed by mass spectrometry. J Lipid Res. 2002 Jul;43(7):1125-32. PubMed PMID: 12091497.

19: Drogemuller CJ, Nunthasomboon S, Knights KM. Nafenopin-, ciprofibroyl-, and palmitoyl-CoA conjugation in vitro: kinetic and molecular characterization of marmoset liver microsomes and expressed MLCL1. Arch Biochem Biophys. 2001 Dec 1;396(1):56-64. PubMed PMID: 11716462.

20: Yang Q, Xie Y, Eriksson AM, Nelson BD, DePierre JW. Further evidence for the involvement of inhibition of cell proliferation and development in thymic and splenic atrophy induced by the peroxisome proliferator perfluoroctanoic acid in mice. Biochem Pharmacol. 2001 Oct 15;62(8):1133-40. PubMed PMID: 11597582.